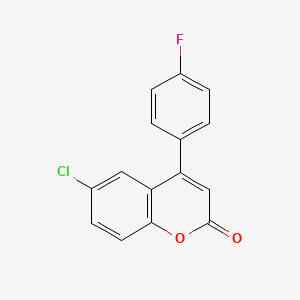
1-Methyl-4-(non-5-en-4-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene, characterized by the presence of a methyl group and a non-5-en-4-yl substituent on the benzene ring . This compound is notable for its aromatic properties and is found in various natural sources, including essential oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(non-5-en-4-yl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable benzene derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(non-5-en-4-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated and nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(non-5-en-4-yl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(non-5-en-4-yl)benzene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(1-pentyn-1-yl)benzene
- 1-Methyl-4-(1-methylethenyl)benzene
- 1-Methyl-4-(1,5-dimethylhexyl)benzene
Comparison: 1-Methyl-4-(non-5-en-4-yl)benzene is unique due to its specific non-5-en-4-yl substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Propriétés
Numéro CAS |
917569-00-7 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-methyl-4-non-5-en-4-ylbenzene |
InChI |
InChI=1S/C16H24/c1-4-6-7-9-15(8-5-2)16-12-10-14(3)11-13-16/h7,9-13,15H,4-6,8H2,1-3H3 |
Clé InChI |
NQTOBSZOAVWZJP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(CCC)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)


![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)

![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)


![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
